Cas no 445382-16-1 (2-Methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

2-Methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a fluorinated chromene derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 3,4-difluorophenyl moiety, which may enhance its binding affinity and metabolic stability, while the 2-methoxyethyl ester group improves solubility and bioavailability. Its tetrahydro-4H-chromene core structure provides a versatile scaffold for further functionalization. This intermediate is particularly valuable for the synthesis of bioactive molecules targeting neurological or cardiovascular pathways. The presence of both amino and keto functionalities allows for diverse chemical modifications, making it a useful building block in drug discovery and development.
2-Methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate structure
445382-16-1 structure
Product Name:2-Methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
CAS No:445382-16-1
MF:C19H19F2NO5
MW:379.354672670364
CID:5706989
PubChem ID:3156491
Update Time:2025-08-04

2-Methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • CS-0359295
    • AKOS016340471
    • SR-01000364495
    • 2-methoxyethyl2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
    • 2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
    • 445382-16-1
    • 2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
    • AM-807/14146213
    • SR-01000364495-1
    • AKOS000670071
    • SS-0748
    • 2-Methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
    • Inchi: 1S/C19H19F2NO5/c1-25-7-8-26-19(24)17-15(10-5-6-11(20)12(21)9-10)16-13(23)3-2-4-14(16)27-18(17)22/h5-6,9,15H,2-4,7-8,22H2,1H3
    • InChI Key: OSMIGSYPRMTMEB-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C1C(C(=O)OCCOC)=C(N)OC2CCCC(C1=2)=O)F

Computed Properties

  • Exact Mass: 379.12312903g/mol
  • Monoisotopic Mass: 379.12312903g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 675
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 87.8Ų

2-Methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1429965-1g
2-Methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
445382-16-1 90%
1g
¥3112.00 2024-05-13

2-Methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate Related Literature

Additional information on 2-Methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Comprehensive Overview of 2-Methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS No. 445382-16-1)

The compound 2-Methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, identified by its CAS number 445382-16-1, is a structurally complex molecule with significant potential in pharmaceutical and biochemical research. This chromene derivative features a 3,4-difluorophenyl moiety and a 2-methoxyethyl ester group, which contribute to its unique physicochemical properties. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting enzymes and receptors associated with inflammatory and metabolic disorders.

In recent years, the demand for novel chromene-based compounds has surged, driven by their diverse biological activities. The presence of the 2-amino and 5-oxo functional groups in this molecule enhances its reactivity, making it a promising candidate for further derivatization. Scientists are exploring its role as a scaffold for developing small-molecule inhibitors, which are highly sought after in oncology and neurology research. Additionally, its tetrahydro-4H-chromene core aligns with current trends in fragment-based drug design, a hot topic in modern medicinal chemistry.

From a synthetic perspective, the preparation of 2-Methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves multi-step organic reactions, including condensation and cyclization processes. The 3,4-difluorophenyl group is particularly noteworthy, as fluorinated aromatic compounds are known to improve metabolic stability and bioavailability—a key consideration in drug development. This aligns with the growing interest in fluorinated pharmaceuticals, a trend highlighted by the success of drugs like fluoxetine and celecoxib.

The compound’s potential extends beyond therapeutics. Its unique structure makes it a valuable tool in chemical biology for probing protein-ligand interactions. Recent studies have focused on its ability to modulate enzyme activity, particularly kinases and proteases, which are critical targets in treating chronic diseases. This has sparked discussions in academic forums and search queries related to “chromene derivatives in drug discovery” and “fluorinated compounds in medicinal chemistry.”

Another area of interest is the compound’s solubility and stability profile, which are crucial for formulation development. The 2-methoxyethyl ester group enhances its solubility in polar solvents, addressing a common challenge in drug delivery. This aspect is frequently searched by formulation scientists looking for “improving drug solubility with ester derivatives.” Furthermore, its stability under physiological conditions makes it a candidate for oral bioavailability studies, a trending topic in pharmacokinetics research.

In conclusion, 2-Methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS No. 445382-16-1) represents a versatile compound with broad applications in drug discovery and chemical biology. Its structural features, including the 3,4-difluorophenyl and tetrahydro-4H-chromene motifs, position it as a valuable asset for researchers exploring new therapeutic avenues. As the scientific community continues to investigate its potential, this compound is likely to remain a focal point in discussions about innovative small-molecule drugs and fluorinated bioactive compounds.

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